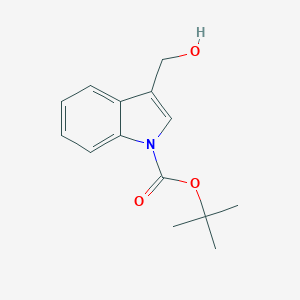

叔丁基 3-(羟甲基)-1H-吲哚-1-羧酸酯

描述

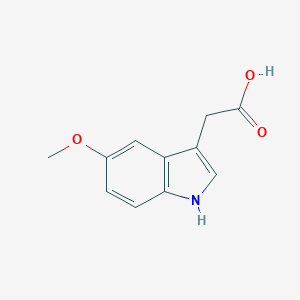

The compound tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modification.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of related compounds such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a multi-step substitution reaction . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the complexity of such processes . These examples demonstrate the intricate nature of synthesizing tert-butyl indole derivatives, which likely applies to the synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate as well.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography and Density Functional Theory (DFT). For instance, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . These structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The tert-butyl indole derivatives are versatile intermediates that can undergo various chemical reactions. For example, the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization is an example of the type of reactions these compounds can participate in . The presence of the tert-butyl group can also influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be deduced from their molecular structure and substituents. For example, the tert-butyl group can increase the steric bulk, affecting the solubility and boiling point of the compound. The hydroxymethyl group suggests potential for hydrogen bonding, which can influence the compound's solubility in polar solvents. Gas-liquid chromatography and mass spectral analysis of tert-butyl indole derivatives can provide detailed information on their volatility and fragmentation patterns .

科学研究应用

醇的选择性好氧氧化

沈等人 (2012) 证明了叔丁基 1-羟基-2-甲基-6-三氟甲基-1H-吲哚-3-羧酸酯可以催化烯丙基和苄基醇的化学选择性好氧氧化,有效地生成 α,β-不饱和羰基化合物。该研究突出了叔丁基吲哚衍生物在选择性氧化过程中的潜力 (沈等人,2012)。

螺环吲哚内酯的合成

霍奇斯等人 (2004) 探索了 3-烯丙基-2-苯基-2,3-二氢-1H-吲哚-3-羧酸叔丁酯的合成,证明了该化合物在创建复杂分子结构中的效用,这是对合成化学的宝贵贡献 (霍奇斯等人,2004)。

钯催化的 3-氧代吲哚啉合成

周等人 (2017) 开发了一种使用钯催化合成叔丁基 2-羟基(甲氧基)-3-氧代吲哚啉-1-羧酸酯的方法。该过程突出了叔丁基吲哚化合物在钯催化反应中的多功能性 (周等人,2017)。

环状γ-咔啉的合成

张和拉罗克 (2003) 研究了使用钯催化的分子内环化方法合成 γ-咔啉衍生物。该研究提供了对叔丁基吲哚化合物在创建多环结构中的合成应用的见解 (张和拉罗克,2003)。

羧酸部分的固定化

拉波德等人 (2008) 描述了一种使用二叔丁基碳酸酯锚定各种羧酸的方法。该研究强调了叔丁基化合物的相关性,有助于官能团的固定化 (拉波德等人,2008)。

对映体纯合成

马顿等人 (2010) 报告了一种合成对映体纯叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯的高效可扩展路线。这项工作强调了叔丁基化合物的效用在立体选择性合成中 (马顿等人,2010)。

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPQKQFSDFRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454365 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

CAS RN |

96551-22-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)